molecular formula C16H17F2N B2883668 N,N-Bis(3-fluorobenzyl)ethanamine CAS No. 1417794-54-7

N,N-Bis(3-fluorobenzyl)ethanamine

Cat. No.: B2883668
CAS No.: 1417794-54-7
M. Wt: 261.316
InChI Key: RUFUOOQAEJFOCC-UHFFFAOYSA-N
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Description

N,N-Bis(3-fluorobenzyl)ethanamine is a tertiary amine featuring two 3-fluorobenzyl groups attached to a central ethanamine backbone.

Properties

IUPAC Name

N,N-bis[(3-fluorophenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N/c1-2-19(11-13-5-3-7-15(17)9-13)12-14-6-4-8-16(18)10-14/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFUOOQAEJFOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)F)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(3-fluorobenzyl)ethanamine typically involves the reaction of 3-fluorobenzyl chloride with ethanamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The general reaction scheme is as follows:

3-fluorobenzyl chloride+ethanamineThis compound\text{3-fluorobenzyl chloride} + \text{ethanamine} \rightarrow \text{this compound} 3-fluorobenzyl chloride+ethanamine→this compound

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(3-fluorobenzyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.

    Substitution: The fluorine atoms in the benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary or tertiary amines.

    Substitution: Compounds with substituted benzyl groups.

Scientific Research Applications

N,N-Bis(3-fluorobenzyl)ethanamine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Bis(3-fluorobenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms in the benzyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison

Compound Substituents Molecular Weight (g/mol) Key Properties
This compound 3-Fluorobenzyl ~274.3 (estimated) High lipophilicity, metabolic stability
N,N'-Bis(3-chloro-2-fluoro-benzylidene)ethane-1,2-diamine 3-Cl, 2-F, benzylidene 433.7 (estimated) Crystalline, halogen-dependent packing
24H-NBF 2,4-Dimethoxy, 2-fluorobenzyl 330.4 High 5-HT₂A receptor efficacy (106% vs. LSD)
HN1 (Tris(2-chloroethyl)amine) 2-Chloroethyl 204.5 Alkylating agent, vesicant

Table 2: Pharmacological Activity of NBF Isomers ()

Isomer EC₅₀ (nM) Efficacy (% vs. LSD)
24H-NBF 158 107%
25H-NBF 448 107%
34H-NBF >1000 75%

Biological Activity

N,N-Bis(3-fluorobenzyl)ethanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article provides a comprehensive review of its synthesis, biological activity, mechanisms of action, and relevant research findings.

This compound can be synthesized through the reaction of 3-fluorobenzyl chloride with ethanamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or toluene under reflux conditions. The general reaction scheme is as follows:

3 fluorobenzyl chloride+ethanamineN N Bis 3 fluorobenzyl ethanamine\text{3 fluorobenzyl chloride}+\text{ethanamine}\rightarrow \text{N N Bis 3 fluorobenzyl ethanamine}

This compound demonstrates unique chemical properties due to the presence of fluorine atoms, which can enhance its binding affinity to biological targets and modify its reactivity compared to other amines.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The fluorine atoms in the benzyl groups are believed to enhance the compound's binding affinity and selectivity towards these targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, altering metabolic pathways.
  • Receptor Modulation : It may modulate receptor signaling, particularly in neurotransmission pathways.
  • Cellular Process Alteration : It can influence various cellular processes, potentially affecting cell proliferation and apoptosis.

Biological Activity and Case Studies

Research has indicated that this compound exhibits significant biological activity, particularly in neuropharmacology. It has been investigated for its potential as a psychoactive substance, similar to other phenethylamines that interact with serotonin receptors.

Key Findings from Studies

  • Receptor Binding Affinity : Studies have shown that compounds related to this compound exhibit high binding affinities for serotonin receptors (5-HT2A and 5-HT2C), which are implicated in mood regulation and cognition .
  • Neuroplasticity Modulation : Research indicates that related compounds can alter microtubule polymerization dynamics, suggesting a role in modulating neural plasticity . This effect could have implications for treating neurodegenerative diseases or mood disorders.
  • Metabolic Pathways : Investigations into the metabolism of similar compounds have revealed extensive metabolic processing involving hydroxylation and demethylation, which could influence their pharmacokinetics and therapeutic potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBinding Affinity (pK_i)Notable Activity
This compoundTBDPotential psychoactive effects
N,N-Bis(4-fluorobenzyl)ethanamineTBDSimilar receptor interactions
N,N-Bis(2-fluorobenzyl)ethanamineTBDVariations in solubility and stability

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